Home > Products > Screening Compounds P91019 > Acalabrutinib-D4
Acalabrutinib-D4 -

Acalabrutinib-D4

Catalog Number: EVT-12065338
CAS Number:
Molecular Formula: C26H23N7O2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acalabrutinib-D4 is a deuterated form of Acalabrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Acalabrutinib-D4 serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to the incorporation of deuterium, which can alter the chemical properties and metabolic pathways of the parent compound.

Source and Classification

Acalabrutinib-D4 is classified as a synthetic organic compound. It is derived from Acalabrutinib, which was first approved for clinical use in 2017 by the United States Food and Drug Administration. The compound's structure is characterized by its ability to selectively inhibit BTK, a key enzyme in B-cell receptor signaling pathways that are crucial for the survival and proliferation of malignant B cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Acalabrutinib-D4 involves several key steps, typically starting from simpler organic precursors. The process includes:

  1. Deuteration: The incorporation of deuterium atoms into the molecular structure can be achieved through various methods, such as using deuterated solvents or reagents during the reaction.
  2. Key Intermediate Formation: A critical intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazol[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, which is synthesized through a series of reactions involving palladium-catalyzed coupling processes .
  3. Purification: The final product is purified using methods that may include crystallization or chromatography to ensure high yield and purity.

The improved synthesis methods focus on minimizing the use of expensive purification techniques while maximizing yield .

Molecular Structure Analysis

Structure and Data

Acalabrutinib-D4 has the molecular formula C26H23N7O2C_{26}H_{23}N_{7}O_{2} with a molar mass of approximately 465.517 g/mol. The structure features a 2-pyridylbenzamide moiety and an electrophilic 2-butynamide moiety that facilitate covalent binding to BTK .

The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, impacting its pharmacokinetics without significantly changing its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Acalabrutinib-D4 undergoes similar chemical reactions as Acalabrutinib but with modified kinetics due to the presence of deuterium. Notable reactions include:

  1. Covalent Bond Formation: Acalabrutinib-D4 forms a covalent bond with cysteine residue C481 of BTK, leading to irreversible inhibition.
  2. Metabolic Pathways: The metabolic pathways may differ from those of non-deuterated Acalabrutinib, allowing researchers to study drug metabolism more effectively.

These reactions are crucial for understanding how modifications in molecular structure can influence pharmacological properties.

Mechanism of Action

Process and Data

Acalabrutinib-D4 acts primarily through the irreversible inhibition of BTK. By binding covalently to the active site of BTK, it prevents downstream signaling that promotes B-cell survival and proliferation. This action leads to:

  • Inhibition of B-cell receptor signaling.
  • Reduction in tumor growth in B-cell malignancies.
  • Minimal off-target effects compared to other inhibitors like ibrutinib, enhancing its safety profile .

The selectivity for BTK over other kinases contributes to its effectiveness as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acalabrutinib-D4 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light and moisture.
  • Melting Point: Specific melting point data for Acalabrutinib-D4 may vary based on synthesis methods but generally aligns closely with that of Acalabrutinib.

These properties are essential for formulating the drug for clinical use and assessing its stability during storage .

Applications

Scientific Uses

Acalabrutinib-D4 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding how drugs behave in biological systems, particularly regarding metabolism and elimination pathways.
  • Drug Development: Assessing the effects of structural modifications on drug efficacy and safety profiles.
  • Clinical Research: Evaluating therapeutic outcomes in patients treated with Acalabrutinib by monitoring metabolite levels.

Its unique properties make it an invaluable tool for advancing cancer research and improving therapeutic strategies against B-cell malignancies .

Properties

Product Name

Acalabrutinib-D4

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide

Molecular Formula

C26H23N7O2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i3D,4D,8D,13D

InChI Key

WDENQIQQYWYTPO-FJSIYNKGSA-N

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)[C@@H]5CCCN5C(=O)C#CC)N)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.